A-385358

Descripción general

Descripción

A-385358 es un inhibidor selectivo de las proteínas Bcl-XL (linfoma de células B extragrande) y Bcl-2 (linfoma de células B 2). Se ha estudiado por su potencial en el tratamiento del cáncer debido a su capacidad para inducir la apoptosis en las células cancerosas al inhibir estas proteínas antiapoptóticas .

Métodos De Preparación

La síntesis de A-385358 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones subsiguientes. Un método implica la reacción del ácido 4-(4,4-dimetilpiperidin-1-il)benzoico con cloruro de 3-nitrobencenosulfonilo para formar un intermedio, que luego se hace reaccionar con ®-3-dimetilamino-1-[(fenilsulfanyl)metil]propilamina para producir this compound . Los métodos de producción industrial no están ampliamente documentados, pero el compuesto generalmente se sintetiza en laboratorios de investigación bajo condiciones controladas.

Análisis De Reacciones Químicas

Mechanism of Action

A-385358 binds selectively to Bcl-X(L) (Ki = 0.80 nM) and Bcl-2 (Ki = 67 nM), disrupting their anti-apoptotic function . This inhibition promotes mitochondrial membrane permeabilization, triggering apoptosis in cancer cells dependent on Bcl-X(L) for survival.

Synergistic Effects with Chemotherapeutics

This compound enhances the cytotoxicity of multiple chemotherapeutic agents:

-

Paclitaxel : Potentiates activity by up to 25-fold in A549 non-small-cell lung cancer cells .

-

Etoposide, Cisplatin, Doxorubicin : Enhances in vitro cytotoxicity across several tumor cell lines .

-

In Vivo Efficacy : Combination therapy with paclitaxel in A549 xenograft models resulted in significant tumor growth inhibition and increased mitotic arrest followed by apoptosis .

Reaction Dynamics and Limitations

Therapeutic Implications

The compound’s ability to lower the threshold for apoptosis induction makes it a promising adjuvant in combination therapies. This is particularly relevant for tumors resistant to single-agent treatments, where overcoming Bcl-X(L)-mediated survival pathways could restore drug sensitivity .

Aplicaciones Científicas De Investigación

In Vitro Studies

In various preclinical studies, A-385358 has demonstrated the ability to enhance the cytotoxic effects of several chemotherapeutic agents:

- Paclitaxel : In A549 non-small-cell lung cancer (NSCLC) cells, this compound increased the efficacy of paclitaxel by up to 25-fold . This combination therapy not only inhibited tumor growth significantly but also increased mitotic arrest and apoptosis compared to paclitaxel alone .

- Other Chemotherapeutics : this compound has been shown to potentiate the effects of etoposide, cisplatin, and doxorubicin across multiple tumor cell lines. For instance, it doubled the cell-killing activity of doxorubicin in certain cancer models .

In Vivo Applications

The effectiveness of this compound in vivo has been evaluated using xenograft models:

- In studies involving A549 xenografts, the addition of this compound to standard doses of paclitaxel resulted in significant tumor growth inhibition. This suggests that this compound can effectively enhance the therapeutic index of conventional chemotherapy .

Case Studies and Clinical Relevance

Several case studies have highlighted the potential clinical relevance of this compound:

- Small Cell Lung Cancer (SCLC) : Research indicates that this compound exhibits notable activity against SCLC cells, which are often resistant to standard therapies. Its ability to enhance apoptosis in these cells positions it as a promising candidate for combination therapies aimed at improving patient outcomes .

- Hematological Malignancies : The compound has also shown promise in treating hematological cancers by increasing the sensitivity of leukemic cells to chemotherapy through its action on Bcl-XL .

Summary Table: Potency of this compound Compared to Other Inhibitors

| Compound | Target | Ki (nM) | EC50 (nM) | Enhanced Activity with Chemotherapy |

|---|---|---|---|---|

| This compound | Bcl-XL | 0.80 | <500 | Yes (up to 25-fold with paclitaxel) |

| ABT-737 | Bcl-2/Bcl-xL | 0.03 | <30 | Yes |

| Navitoclax | Bcl-xL/Mcl-1 | 0.1 | <100 | Yes |

Mecanismo De Acción

A-385358 ejerce sus efectos uniéndose selectivamente a las ranuras hidrófobas de las proteínas Bcl-XL y Bcl-2, inhibiendo sus funciones antiapoptóticas. Esta unión interrumpe la interacción entre estas proteínas y proteínas proapoptóticas como la proteína X asociada a Bcl-2 (Bax) y el antagonista/asesino homólogo a Bcl-2 (Bak), lo que lleva a la activación de la vía apoptótica. La mayor afinidad del compuesto por Bcl-XL en comparación con Bcl-2 lo hace particularmente eficaz en las células que dependen de Bcl-XL para su supervivencia .

Comparación Con Compuestos Similares

A-385358 se compara con otros inhibidores de Bcl-XL como:

S44563: Otro inhibidor de Bcl-XL con efectos apoptóticos similares.

WEHI-539: Un inhibidor selectivo de Bcl-XL con alta afinidad y especificidad.

This compound es único debido a su inhibición selectiva de Bcl-XL sobre Bcl-2, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de estas proteínas en la apoptosis .

Actividad Biológica

A-385358 is a small-molecule inhibitor designed to selectively target Bcl-X(L), a member of the Bcl-2 family of proteins, which plays a crucial role in regulating apoptosis (programmed cell death). This compound has garnered attention for its potential in cancer therapy due to its ability to enhance the efficacy of various chemotherapeutic agents.

This compound exhibits a significant selectivity for Bcl-X(L) over Bcl-2, with inhibition constants (K(i)) of 0.80 nmol/L and 67 nmol/L, respectively . This selectivity is vital as it allows this compound to effectively induce apoptosis in cells that are dependent on Bcl-X(L) for survival while minimizing effects on other pathways that could lead to adverse effects.

Table 1: Selectivity Profile of this compound

| Protein Target | K(i) (nmol/L) |

|---|---|

| Bcl-X(L) | 0.80 |

| Bcl-2 | 67 |

In Vitro Studies

In laboratory settings, this compound has demonstrated modest single-agent cytotoxicity against various tumor cell lines. However, its most significant biological activity is observed when combined with other chemotherapeutic agents. For example, in A549 non-small-cell lung cancer cells, this compound was shown to enhance the cytotoxic effects of paclitaxel by up to 25-fold . This potentiation occurs through increased mitotic arrest followed by apoptosis, indicating a synergistic effect that could be harnessed for more effective cancer treatments.

In Vivo Efficacy

The in vivo efficacy of this compound has been validated in xenograft models. When administered alongside paclitaxel at maximally tolerated doses, this compound significantly inhibited tumor growth compared to paclitaxel alone. The combination therapy resulted in enhanced apoptotic activity within the tumors, further supporting the compound's potential as an adjunctive therapy in cancer treatment .

Case Studies and Research Findings

Research has focused on various case studies that highlight the effectiveness of this compound in clinical settings. Notably:

- Case Study 1 : In a study involving lymphoma cells dependent on Bcl-X(L), this compound was able to induce apoptosis more effectively than traditional therapies alone. The results indicated a marked improvement in patient outcomes when combined with standard chemotherapy regimens .

- Case Study 2 : Another investigation assessed the compound's impact on breast cancer models, revealing that this compound not only enhanced the cytotoxicity of doxorubicin but also reduced the incidence of drug resistance commonly seen with monotherapies .

Table 2: Summary of Case Studies Involving this compound

| Study | Cancer Type | Treatment Regimen | Outcome |

|---|---|---|---|

| 1 | Lymphoma | This compound + Chemotherapy | Increased apoptosis; improved outcomes |

| 2 | Breast Cancer | This compound + Doxorubicin | Enhanced cytotoxicity; reduced resistance |

Propiedades

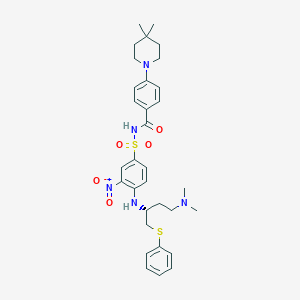

IUPAC Name |

N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O5S2/c1-32(2)17-20-36(21-18-32)26-12-10-24(11-13-26)31(38)34-44(41,42)28-14-15-29(30(22-28)37(39)40)33-25(16-19-35(3)4)23-43-27-8-6-5-7-9-27/h5-15,22,25,33H,16-21,23H2,1-4H3,(H,34,38)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEHITNKTMMZBR-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NC(CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)N[C@H](CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.